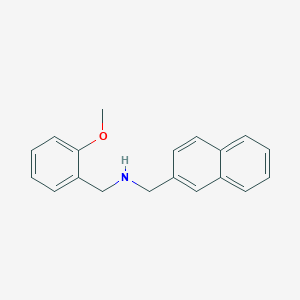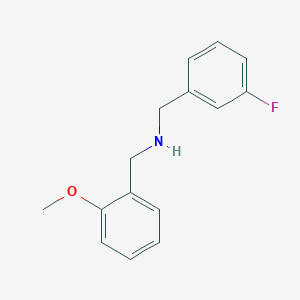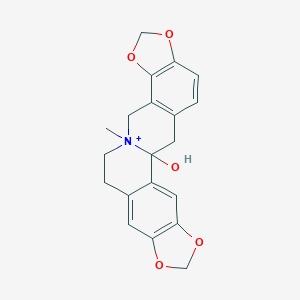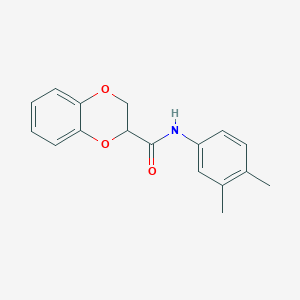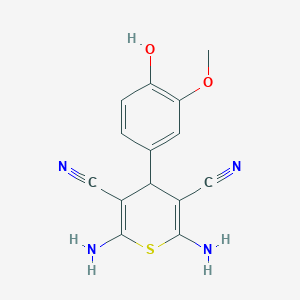
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-, also known as DTNB-Propanol, is a chemical compound that has been extensively used in scientific research applications. It is a nitrophenyl derivative of 1-propanol and is commonly used as a reagent to measure sulfhydryl groups in proteins. DTNB-Propanol has been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
Mecanismo De Acción
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l reacts with sulfhydryl groups in proteins to form a mixed disulfide bond. The reaction results in the formation of a yellow-colored product that can be measured spectrophotometrically. The reaction is highly specific for sulfhydryl groups and does not react with other functional groups in proteins.
Biochemical and Physiological Effects:
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been used to study the effects of different compounds on the biochemical and physiological processes of living organisms. It has been used to study the effects of oxidative stress on proteins and the role of sulfhydryl groups in protein function. It has also been used to study the effects of different drugs on protein sulfhydryl groups and their potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments. It is highly specific for sulfhydryl groups and does not react with other functional groups in proteins. It is also relatively easy to use and can be measured spectrophotometrically. However, it has some limitations, such as the fact that it can only measure free sulfhydryl groups and not those that are involved in disulfide bonds.
Direcciones Futuras
There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research. One potential direction is the development of new assays that use 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to measure sulfhydryl groups in proteins. Another potential direction is the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l to study the effects of different compounds on protein sulfhydryl groups in vivo. Additionally, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l could be used to study the role of sulfhydryl groups in disease processes and the potential therapeutic applications of targeting sulfhydryl groups in proteins.
In conclusion, 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l is a highly specific reagent that has been extensively used in scientific research applications. It has been used to study the effects of different compounds on protein sulfhydryl groups and their potential therapeutic applications. 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has several advantages as a reagent in lab experiments, but it also has some limitations. There are several future directions for the use of 1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l in scientific research, including the development of new assays and the study of the role of sulfhydryl groups in disease processes.
Métodos De Síntesis
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l can be synthesized by reacting 2,6-dinitro-4-(trifluoromethyl)aniline with 1-propanol in the presence of a base such as potassium carbonate. The reaction takes place at room temperature, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)-l has been extensively used in scientific research applications to measure sulfhydryl groups in proteins. It is a commonly used reagent in assays such as Ellman's assay, which is used to measure the concentration of sulfhydryl groups in proteins. It has also been used in various studies to understand the biochemical and physiological effects of different compounds on living organisms.
Propiedades
Número CAS |
62421-58-3 |
|---|---|
Nombre del producto |
1-Propanol, 3-((2,6-dinitro-4-(trifluoromethyl)phenyl)amino)- |
Fórmula molecular |
C10H10F3N3O5 |
Peso molecular |
309.2 g/mol |
Nombre IUPAC |
3-[2,6-dinitro-4-(trifluoromethyl)anilino]propan-1-ol |
InChI |
InChI=1S/C10H10F3N3O5/c11-10(12,13)6-4-7(15(18)19)9(14-2-1-3-17)8(5-6)16(20)21/h4-5,14,17H,1-3H2 |
Clave InChI |
JVVBEXCBMOLVAQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCCO)[N+](=O)[O-])C(F)(F)F |
Otros números CAS |
62421-58-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)
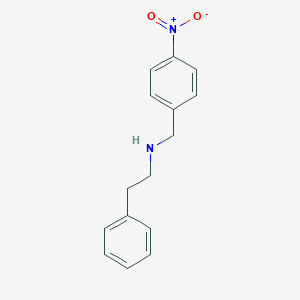
![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
![(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B187431.png)
![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
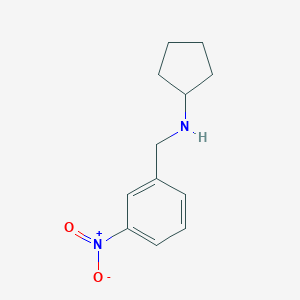
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
